2-(Chloromethyl)thiolane
Description
Contextual Significance of Organosulfur Heterocycles in Synthetic Chemistry
Organosulfur heterocycles are a class of organic compounds containing at least one sulfur atom within a ring structure. These compounds are of paramount importance in medicinal chemistry and materials science. The presence of the sulfur atom imparts distinct electronic and steric properties, influencing the molecule's reactivity, conformation, and biological activity. Sulfur-containing heterocycles are found in a wide array of pharmaceuticals, agrochemicals, and functional materials, highlighting their broad utility. rsc.orgresearchgate.netontosight.ai The development of new synthetic methodologies for the construction and functionalization of these rings is a vibrant area of research, driven by the need for novel compounds with tailored properties. researchgate.net
Overview of Thiolane Derivatives in Organic Synthesis
Thiolane, a five-membered saturated heterocycle containing a sulfur atom, and its derivatives are a significant subclass of organosulfur compounds. The thiolane ring is a structural motif present in various natural products and biologically active molecules. In organic synthesis, thiolane derivatives serve as versatile intermediates and building blocks. Their utility stems from the reactivity of the sulfur atom, which can participate in a range of chemical transformations, including oxidation, alkylation, and metal-catalyzed cross-coupling reactions. The conformational flexibility of the thiolane ring also allows for the synthesis of stereochemically complex molecules.
Scope and Research Imperatives for 2-(Chloromethyl)thiolane
This compound, also known as 2-(chloromethyl)tetrahydrothiophene, is a specific derivative of thiolane that has garnered interest as a reactive intermediate in organic synthesis. The presence of a chloromethyl group attached to the thiolane ring provides a reactive handle for nucleophilic substitution and the construction of more complex molecular architectures. Research into this compound is driven by the imperative to develop efficient synthetic routes to novel thiolane-containing compounds for applications in drug discovery and materials science. Understanding the reactivity and synthetic potential of this compound is crucial for expanding the chemical space accessible to synthetic chemists. A key aspect of its reactivity involves the potential for neighboring group participation by the sulfur atom, which can significantly influence the outcome of substitution reactions. chegg.com
Interactive Table: Properties of this compound
| Property | Value |
| Molecular Formula | C5H9ClS |
| Molecular Weight | 136.64 g/mol |
| CAS Number | 35338-49-5 |
| Appearance | Not specified in literature |
| Boiling Point | Not specified in literature |
| Density | Not specified in literature |
Synthesis and Reactivity
Detailed experimental procedures for the synthesis of this compound are not extensively reported in publicly available literature, suggesting it is likely a reactive intermediate prepared and used in situ. A plausible synthetic route would involve the chlorination of 2-(hydroxymethyl)thiolane. This transformation could be achieved using standard chlorinating agents such as thionyl chloride or phosphorus trichloride.
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the chloromethyl group. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion. A significant feature of its reactivity is the potential for the lone pair of electrons on the sulfur atom to participate in the substitution reaction through neighboring group participation. chegg.com This can lead to the formation of a bridged sulfonium (B1226848) ion intermediate, which can influence the stereochemistry and regioselectivity of the reaction. For instance, the reaction of 2-(chloromethyl)tetrahydrothiophene with ethanol (B145695) proceeds readily, a reactivity not observed with its carbocyclic analog, (chloromethyl)cyclopentane. chegg.com This enhanced reactivity is attributed to the anchimeric assistance of the sulfur atom.
Applications in Chemical Synthesis
The primary application of this compound in contemporary chemical research lies in its role as a synthetic intermediate. Its bifunctional nature, possessing both a reactive chloromethyl group and a thiolane scaffold, allows for the introduction of the thiolane moiety into a variety of molecular structures. This is particularly valuable in the synthesis of novel compounds for medicinal chemistry and materials science, where the unique properties of the thiolane ring can be exploited.
For example, it can be used to alkylate a wide range of nucleophiles, including amines, thiols, and carbanions, to generate new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. The resulting products, containing the 2-thiolanylmethyl substituent, can then be further elaborated into more complex target molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)thiolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClS/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODIYZISSNSCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449504 | |
| Record name | Thiophene, 2-(chloromethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58474-54-7 | |
| Record name | Thiophene, 2-(chloromethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloromethyl Thiolane
Direct Synthesis Strategies for the Thiolane Core
The construction of the thiolane (tetrahydrothiophene) ring is a foundational step in the synthesis of 2-(chloromethyl)thiolane. Key strategies involve forming the ring from acyclic precursors or functionalizing an existing thiolane structure.
Ring-Closure Approaches to Thiolane Formation
Ring-closure reactions are a common method for constructing the thiolane ring. One established method involves the reaction of a 1,4-dihaloalkane with a sulfide (B99878) source. For instance, the reaction of 1,4-dichlorobutane (B89584) with sodium sulfide in a suitable solvent like dimethylformamide (DMF) can yield tetrahydrothiophene (B86538) thieme-connect.de. While this method produces the parent thiolane, it provides a basis for more complex syntheses where a substituted precursor could be used to introduce functionality at the 2-position.
Another approach involves the cyclization of haloalcohols. For example, a substituted 1,3-diol can be converted to a dimesylate and subsequently reacted with sodium sulfide to form a spirothietane, which can then be manipulated to form a thiolane derivative cnr.it. Although not a direct route to this compound, this highlights the principle of using difunctional acyclic precursors for ring formation.
More advanced methods include rhodium-catalyzed intramolecular cyclization reactions. These can be employed to form substituted thiolanes from specifically designed acyclic precursors, offering high stereocontrol clockss.org.
Functionalization of Pre-formed Thiolanes
Direct functionalization of the parent thiolane ring at the 2-position to introduce a methyl group, which can then be chlorinated, is a potential pathway. Radical reactions are often employed for the functionalization of saturated hydrocarbons. The radical chlorination of 2-methylthiolane could theoretically yield this compound. However, radical chlorination often suffers from a lack of regioselectivity, leading to a mixture of products where chlorine is introduced at various positions on the ring and the methyl group stackexchange.comchemistrysteps.comucalgary.cayoutube.commasterorganicchemistry.com. The reactivity of C-H bonds towards radical abstraction follows the order of tertiary > secondary > primary, but statistical factors related to the number of hydrogens at each position also play a significant role chemistrysteps.comucalgary.camasterorganicchemistry.com. For 2-methylthiolane, this would likely result in a complex product mixture, making purification challenging.
Introduction of the Chloromethyl Moiety
The introduction of the chloromethyl group onto the thiolane ring is a critical step that can be achieved through various methods, most notably by the conversion of a precursor functional group at the 2-position.
Regioselective Chloromethylation Techniques
Direct chloromethylation of the thiolane ring is challenging due to the lack of an activating group that can direct the electrophilic substitution, as is the case with aromatic compounds like thiophene (B33073) orgsyn.org. Therefore, indirect methods are generally preferred for regioselectivity.
A highly effective and regioselective method involves the conversion of 2-(hydroxymethyl)thiolane to this compound. The precursor, 2-(hydroxymethyl)thiolane, can be synthesized by the reduction of 2-thiophenecarboxaldehyde to 2-thiophenemethanol, followed by hydrogenation of the thiophene ring. For instance, 2-thiophenecarboxaldehyde can be reduced to 2-hydroxymethylthiophene using sodium borohydride (B1222165) in ethanol (B145695) scielo.org.mx. Subsequent hydrogenation of the thiophene ring would yield 2-(hydroxymethyl)thiolane.
Once 2-(hydroxymethyl)thiolane is obtained, it can be converted to this compound using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction is typically carried out in an inert solvent, sometimes in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct thieme-connect.demdpi.com.
| Starting Material | Reagent | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |
| 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide | Thionyl chloride | DMF | 0 °C | 2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide | - | nih.gov |
| 2-(Methylsulfanyl)ethanol | Thionyl chloride | Chloroform (B151607) | 100 °C, 1 h | 2-Chloroethyl methyl sulfide | 75-85 | thieme-connect.de |
| Tetrahydrofurfuryl alcohol | Thionyl chloride | Pyridine | Ice bath | Tetrahydrofurfuryl chloride | - |
This table presents examples of chlorination of alcohols using thionyl chloride, which is analogous to the conversion of 2-(hydroxymethyl)thiolane.
Halogen Exchange Reactions for Chloromethyl Group Installation
The Appel reaction provides a mild and efficient method for converting alcohols to alkyl chlorides using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) organic-chemistry.orgwikipedia.orgalfa-chemistry.comambeed.comcommonorganicchemistry.com. This reaction proceeds with inversion of configuration at a chiral center and is compatible with a wide range of functional groups. The driving force for the reaction is the formation of the strong P=O double bond in the triphenylphosphine oxide byproduct wikipedia.org.
| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
| Alcohol | PPh₃, CCl₄ | - | - | Alkyl chloride | High | organic-chemistry.org |
| Benzyl alcohols | PPh₃, CBrCl₃ | Dichloromethane (B109758) | Room Temp | Benzyl chlorides | - | organic-chemistry.org |
This table illustrates the general conditions for the Appel reaction for the conversion of an alcohol to a chloride.
Optimization of Reaction Conditions and Catalyst Systems
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the ring-closure synthesis of the thiolane core, factors such as solvent, temperature, and the nature of the sulfide source can significantly impact the reaction outcome. For instance, in the synthesis of tetrahydrothiophene from 1,4-dichlorobutane, the use of dimethylformamide as a solvent and maintaining reflux temperature are key for good yields thieme-connect.de.
In the chlorination of 2-(hydroxymethyl)thiolane using thionyl chloride, the reaction temperature and the presence of a base are critical parameters. Lower temperatures are often employed to control the exothermicity of the reaction, while a base like pyridine can prevent side reactions by scavenging the generated HCl mdpi.com.
For the Appel reaction, the choice of solvent and the stoichiometry of the reagents are important. While the reaction can be run neat, solvents like dichloromethane or acetonitrile (B52724) are often used. Due to the generation of a stoichiometric amount of triphenylphosphine oxide, purification of the final product by chromatography or distillation is typically required organic-chemistry.orgwikipedia.org. Recent developments have focused on using catalytic amounts of the phosphine (B1218219) reagent to improve the sustainability of the reaction wikipedia.org.
Solvent Effects on Synthetic Yields and Purity
The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction rates, yields, and the impurity profile. For the conversion of (Tetrahydrothiophen-2-yl)methanol to this compound using a chlorinating agent like thionyl chloride, the selection of an appropriate solvent is paramount.
Detailed Research Findings: Non-protic, non-coordinating solvents are generally preferred for such chlorination reactions to prevent unwanted side reactions with the solvent itself and to facilitate the desired nucleophilic substitution.
Dichloromethane (DCM): In Lewis acid-catalyzed cycloaddition reactions that form the tetrahydrothiophene ring structure, dichloromethane is a commonly used solvent. beilstein-journals.org Its inert nature and ability to dissolve the reactants without significant interaction are advantageous. In a study on the dearomatization of 2-(chloromethyl)thiophenes, the use of a non-coordinating solvent like dichloromethane was shown to fundamentally alter the product distribution compared to a coordinating solvent like acetonitrile. researchgate.net This highlights the power of solvent choice in directing reaction selectivity.
Aprotic Solvents: For the conversion of the precursor alcohol, aprotic solvents such as dichloromethane or chloroform are ideal. They provide a suitable medium for the reaction without interfering with the chlorinating agent or the reactive intermediates formed.
Biphasic Systems: In methodologies employing phase transfer catalysis for chlorination, a two-phase system consisting of an aqueous acidic layer and an immiscible organic solvent (like dichloromethane) is utilized. google.com The organic solvent dissolves the substrate, while the catalyst facilitates the transfer of the reactive nucleophile between phases.
The impact of the solvent on synthetic outcomes in related heterocyclic systems is summarized in the table below.
| Solvent System | Reaction Type | Effect on Synthesis | Reference(s) |
| Dichloromethane (DCM) | Lewis Acid-Catalyzed [3+2] Cycloaddition | Effective solvent for forming the tetrahydrothiophene ring. | beilstein-journals.org |
| Acetonitrile vs. Dichloromethane | Palladium-Catalyzed Dearomatization | Product selectivity is highly dependent on the coordinating nature of the solvent. | researchgate.net |
| Dichloromethane / Water | Phase Transfer Catalysis (Chlorination) | Provides a biphasic medium for the reaction, enabling efficient transfer of the chloride ion. | google.com |
Role of Lewis Acid Catalysis in Chloromethylation Processes
Lewis acid catalysis plays a pivotal role not in the direct chloromethylation of the saturated thiolane ring, but in the elegant construction of the tetrahydrothiophene skeleton itself. These methods provide access to complex thiolanes that can be precursors to this compound.
Detailed Research Findings: Modern synthetic approaches utilize Lewis acids to catalyze cycloaddition reactions, which build the five-membered sulfur-containing ring with high efficiency and control.
[3+2] Cycloaddition Reactions: Research has demonstrated that Lewis acids, particularly Scandium(III) triflate (Sc(OTf)₃), are highly effective catalysts for the formal [3+2] cycloaddition of thioketones with donor-acceptor (D-A) cyclopropanes. beilstein-journals.orgnih.gov This reaction yields highly functionalized tetrahydrothiophene derivatives. The Lewis acid activates the D-A cyclopropane (B1198618) by chelating the acceptor groups, facilitating the ring-opening and subsequent reaction with the thioketone to form the thiolane ring. nih.gov
Catalyst Action: The tetrahydrothiophene sulfur atom can itself act as a Lewis base, coordinating to metal centers. acs.orgwikipedia.org This interaction is fundamental in coordination chemistry but also implies that the catalyst must be chosen carefully to avoid deactivation by the product.
Catalyst Selection: While Sc(OTf)₃ has proven effective, other Lewis acids like Boron trifluoride etherate (BF₃·Et₂O) are used in the oxidative cycloaddition of thiophenes, demonstrating the broad utility of Lewis acids in the chemistry of sulfur heterocycles. nih.gov
The table below presents examples of Lewis acids used in the synthesis of sulfur heterocycles.
| Lewis Acid Catalyst | Reaction Type | Role of Catalyst | Reference(s) |
| Scandium(III) triflate (Sc(OTf)₃) | [3+2] Cycloaddition | Activates donor-acceptor cyclopropane for reaction with thioketones to form tetrahydrothiophenes. | beilstein-journals.orgnih.gov |
| Boron trifluoride etherate (BF₃·Et₂O) | Oxidative Cycloaddition of Thiophenes | Enhances the yields of cycloaddition by activating the thiophene S-monoxide intermediate. | nih.gov |
| Silver Trifluoroacetate | Acid-Base Reaction | Acts as a Lewis acid substrate that reacts with the Lewis basic sulfur of tetrahydrothiophene. | acs.org |
Phase Transfer Catalysis in this compound Synthesis
Phase Transfer Catalysis (PTC) represents a powerful and efficient methodology that can be hypothetically applied to the synthesis of this compound from its corresponding alcohol. This technique is particularly advantageous for reactions involving two immiscible phases, enhancing reaction rates and yields under milder conditions. crdeepjournal.org
Detailed Research Findings: While a specific PTC protocol for this compound is not documented, a strong precedent exists in the synthesis of 2-(chloromethyl)thiophene, where (2-thienyl)methanol is treated with hydrochloric acid in the presence of a phase transfer catalyst. google.com
Proposed Mechanism: In a biphasic system (e.g., dichloromethane and aqueous HCl), a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like Tetrabutylammonium Bromide (TBAB), forms an ion pair with the chloride anion. researchgate.net This lipophilic ion pair transports the chloride ion from the aqueous phase into the organic phase. In the organic phase, the "naked" and highly reactive chloride ion can efficiently perform a nucleophilic substitution on the protonated hydroxyl group of (Tetrahydrothiophen-2-yl)methanol, yielding this compound.
Advantages of PTC: This method avoids the need for harsh, anhydrous conditions or expensive reagents. PTC is known to increase reaction rates, improve yields, and simplify work-up procedures. crdeepjournal.org The use of PTC is a well-established strategy for a variety of substitution reactions in the synthesis of heterocycles. scispace.com
Key components for a proposed PTC system for this synthesis are outlined below.
| Component | Example | Function | Reference(s) |
| Organic Phase | Dichloromethane | Dissolves the (Tetrahydrothiophen-2-yl)methanol substrate. | google.com |
| Aqueous Phase | Concentrated Hydrochloric Acid | Serves as the source of the chloride nucleophile and protonates the alcohol. | google.com |
| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Transports chloride ions from the aqueous to the organic phase. | researchgate.net |
Purification and Isolation Methodologies for this compound
The successful synthesis of this compound must be followed by robust purification and isolation procedures to remove unreacted starting materials, catalysts, and byproducts, ensuring a high degree of purity for subsequent applications.
Advanced Chromatographic Techniques
Chromatography is an indispensable tool for the purification of this compound, with several techniques being applicable.
Detailed Research Findings:
Silica Gel Column Chromatography: This is the most common and standard method for purifying related sulfur heterocycles. rsc.orgworktribe.comrsc.org Flash column chromatography, a technique driven by air pressure, allows for rapid and efficient separation. The choice of eluent, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is crucial for achieving good separation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an analytical technique, GC-MS is vital for assessing the purity of fractions obtained from preparative chromatography and for identifying impurities. smolecule.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, HPLC can be employed. A study on the separation of polycyclic aromatic sulfur heterocycles (PASHs) utilized HPLC coupled with a diode-array detector (DAD). rsc.org However, challenges may arise, as saturated thioethers can exhibit strong or even irreversible binding to certain stationary phases, such as those containing palladium(II) complexes, which are sometimes used for separating sulfur compounds.
Recrystallization and Distillation Strategies
For bulk purification or when chromatographic methods are impractical, distillation and recrystallization are primary strategies. The thermal stability of the target compound is a critical consideration.
Detailed Research Findings: The purification of the analogous compound, 2-(chloromethyl)thiophene, provides crucial insights into the probable requirements for this compound.
Vacuum Distillation: Due to the likely high boiling point and potential for thermal decomposition, purification by distillation must be performed under reduced pressure. orgsyn.org For 2-(chloromethyl)thiophene, a boiling point of 73–75 °C at 17 mm Hg is reported. orgsyn.org The pot temperature should be carefully controlled to avoid polymerization and degradation. orgsyn.org The distillation of sulfur compounds, in general, can be complex due to their reactivity at elevated temperatures. core.ac.uknih.gov
Use of Stabilizers: 2-(Chloromethyl)thiophene is known to be unstable and can decompose, sometimes explosively, upon storage. orgsyn.org It is recommended to add a stabilizer, such as 2% by weight of dicyclohexylamine, to the crude product before distillation and to the purified distillate for storage. orgsyn.org This precaution is highly relevant for this compound.
Recrystallization: If this compound is a solid at room temperature or can be converted into a stable crystalline salt, recrystallization is an excellent method for achieving high purity. Recrystallization from solvents like heptane (B126788) has been used for related chlorinated thiophenes. nih.gov
Elucidation of Chemical Reactivity and Transformation Pathways of 2 Chloromethyl Thiolane
Nucleophilic Substitution Reactions Involving the Chloromethyl Group
The primary reactive site for nucleophilic attack on 2-(chloromethyl)thiolane is the carbon atom of the chloromethyl group. This is due to the polarization of the carbon-chlorine bond, where the high electronegativity of the chlorine atom renders the adjacent carbon atom electrophilic.
Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular SN1 pathway and the bimolecular SN2 pathway. The preferred mechanism is dictated by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
For this compound, the chloromethyl group constitutes a primary alkyl halide. Primary alkyl halides strongly favor the SN2 mechanism . This is because the formation of a primary carbocation, which would be required for an SN1 pathway, is energetically unfavorable. The SN2 reaction involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the chloride leaving group. This leads to an inversion of stereochemistry at the reaction center.
An SN1 pathway is highly unlikely for this compound under typical nucleophilic substitution conditions. The instability of the primary carbocation intermediate makes this a high-energy pathway. However, under conditions that could promote carbocation formation, such as the presence of a strong Lewis acid or highly ionizing, non-nucleophilic solvents, the possibility of an SN1-type reaction or rearrangement cannot be entirely ruled out, though it would not be the expected or predominant pathway.
Table 1: Factors Influencing the Nucleophilic Substitution Pathway of this compound
| Factor | Influence on this compound | Predominant Pathway | Rationale |
| Substrate Structure | Primary alkyl halide | SN2 | Steric hindrance is low, and the formation of a primary carbocation is highly unfavorable. |
| Nucleophile Strength | Strong nucleophiles | SN2 | A high concentration of a strong nucleophile favors the bimolecular SN2 reaction. |
| Leaving Group | Chloride (Cl⁻) | SN2 / SN1 (less likely) | A good leaving group, but not sufficient to promote SN1 on a primary carbon without other stabilizing factors. |
| Solvent Polarity | Polar aprotic solvents (e.g., acetone, DMSO) | SN2 | These solvents solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity. |
| Solvent Polarity | Polar protic solvents (e.g., water, ethanol) | Can favor SN1, but unlikely for primary halides | These solvents can solvate both the carbocation and the nucleophile, but the instability of the primary carbocation remains the overriding factor. |
A wide variety of nucleophiles can be expected to react with this compound in an SN2 fashion to afford a range of substituted thiolane derivatives. The reactivity of these nucleophiles will generally correlate with their nucleophilicity.
Oxygen Nucleophiles: Alkoxide ions (RO⁻) and hydroxide (B78521) ions (OH⁻) are strong nucleophiles that would readily displace the chloride to form ethers and alcohols, respectively.
Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and would react efficiently to form thioethers. libretexts.orgmasterorganicchemistry.com Thiols themselves can also act as nucleophiles, particularly in the presence of a base.
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are effective nucleophiles that would lead to the formation of the corresponding primary, secondary, and tertiary amines.
Carbon Nucleophiles: Cyanide ions (CN⁻) and enolates would react to form nitriles and carbon-carbon bonds, respectively.
Halide Nucleophiles: Other halide ions, such as iodide (I⁻), can displace the chloride in a Finkelstein-type reaction.
Table 2: Expected Products from Nucleophilic Substitution Reactions of this compound
| Nucleophile Class | Example Nucleophile | Expected Product Structure | Product Class |
| Oxygen | RO⁻ (Alkoxide) | 2-(Alkoxymethyl)thiolane | Ether |
| Sulfur | RS⁻ (Thiolate) | 2-(Alkylthiomethyl)thiolane | Thioether |
| Nitrogen | R₂NH (Secondary Amine) | 2-(Dialkylaminomethyl)thiolane | Tertiary Amine |
| Carbon | CN⁻ (Cyanide) | 2-(Cyanomethyl)thiolane | Nitrile |
| Halogen | I⁻ (Iodide) | 2-(Iodomethyl)thiolane | Alkyl Iodide |
Reactivity of the Thiolane Ring System
The thiolane ring itself possesses reactive sites and can undergo various transformations, primarily involving the sulfur atom or the carbon-hydrogen bonds of the ring.
The sulfur atom in the thiolane ring is in a low oxidation state (-2) and is susceptible to oxidation. libretexts.org The oxidation of thioethers is a well-established transformation and typically proceeds in a stepwise manner.
Oxidation to Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), would be expected to oxidize the sulfur atom of this compound to the corresponding sulfoxide, this compound-1-oxide. In this reaction, the sulfur atom becomes a stereocenter, and a mixture of diastereomers may be formed.
Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant can further oxidize the sulfoxide to the corresponding sulfone, this compound-1,1-dioxide. libretexts.org In the sulfone, the sulfur atom is in its highest oxidation state (+2 in this context).
The presence of the electron-withdrawing chloromethyl group may slightly decrease the nucleophilicity of the sulfur atom, potentially making the oxidation slightly more difficult compared to unsubstituted thiolane.
The thiolane ring is a relatively stable five-membered ring and is not prone to ring-opening under normal conditions. However, under specific circumstances, transformations involving the ring can be induced.
Reductive Cleavage: Treatment with certain reducing agents, such as Raney nickel, can lead to the reductive cleavage of the carbon-sulfur bonds, resulting in the opening of the ring and desulfurization.
Neighboring Group Participation: In some nucleophilic substitution reactions at the chloromethyl group, the sulfur atom of the thiolane ring could potentially act as an internal nucleophile, leading to the formation of a bicyclic sulfonium (B1226848) ion intermediate. This intermediate could then be attacked by an external nucleophile, which might result in a ring-opened product or a rearranged product. This type of neighboring group participation is well-documented in the reactions of α-halo thioethers.
The sulfur atom in the thiolane ring can influence the reactivity of other parts of the molecule. This "heteroatom-directed" reactivity can manifest in several ways.
α-Hydrogen Abstraction: The hydrogens on the carbon atoms adjacent (α) to the sulfur atom are more acidic than typical alkane hydrogens. Strong bases can deprotonate at these positions to form an α-thio carbanion. This carbanion can then react with electrophiles. For this compound, the C5 position is a potential site for such deprotonation.
Lewis Base Activity: The lone pairs of electrons on the sulfur atom can coordinate to Lewis acids, activating the molecule towards certain reactions.
Influence on Adjacent Reactions: As mentioned in the context of ring-opening, the sulfur atom can act as a neighboring group, influencing the rate and stereochemistry of reactions at the chloromethyl group.
Rearrangement Reactions and Isomerization Pathways
The proximity of the sulfur atom to the electrophilic carbon of the chloromethyl group is expected to significantly influence the rearrangement and isomerization pathways of this compound. The lone pairs of electrons on the sulfur atom can act as an internal nucleophile, leading to anchimeric assistance (neighboring group participation) in substitution reactions.
This participation can lead to the formation of a bridged sulfonium ion intermediate. The formation of this strained, bicyclic intermediate can facilitate rearrangements. For instance, in solvolysis reactions, the attack of a solvent molecule on this intermediate can occur at either the exocyclic carbon or one of the ring carbons adjacent to the sulfur, potentially leading to ring-expanded products or other rearranged structures. The exact pathway would be highly dependent on the reaction conditions and the stability of the resulting carbocations.
Isomerization of this compound itself is not expected under standard conditions due to the saturated nature of the thiolane ring. However, under forcing conditions or in the presence of strong bases, elimination of HCl could lead to the formation of an unsaturated intermediate, which could then undergo rearrangement or re-addition to yield isomeric products.
A plausible rearrangement pathway involving neighboring group participation is depicted below:
Hypothetical Rearrangement via Neighboring Group Participation
| Step | Description | Intermediate/Product |
| 1 | Intramolecular attack of the sulfur atom on the chloromethyl group, displacing the chloride ion. | Bicyclic sulfonium ion intermediate |
| 2 | Nucleophilic attack on the sulfonium ion intermediate. | Can lead to a mixture of substitution and rearranged products. |
Radical Reactions and Mechanistic Considerations
This compound can be expected to undergo radical reactions, particularly at the chloromethyl position. Halogenation reactions under radical conditions (e.g., using N-bromosuccinimide with a radical initiator) would likely proceed via a free radical chain mechanism.
The mechanism would involve three key stages:
Initiation: Homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) to generate radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical.
Propagation: A bromine radical would abstract a hydrogen atom from the chloromethyl group to form a stabilized radical intermediate and HBr. This radical would then react with Br₂ or NBS to form the brominated product and a new bromine radical.
Termination: Combination of any two radical species to form a stable molecule.
The regioselectivity of such radical reactions would be expected to favor abstraction of a hydrogen from the chloromethyl group, as the resulting primary radical is stabilized by the adjacent sulfur atom through resonance.
Mechanistic Steps in a Hypothetical Radical Bromination
| Stage | Reaction |
| Initiation | Initiator → 2 R• R• + HBr → RH + Br• |
| Propagation | Thiolane-CH₂Cl + Br• → Thiolane-CHCl• + HBr Thiolane-CHCl• + Br₂ → Thiolane-CHClBr + Br• |
| Termination | Br• + Br• → Br₂ Thiolane-CHCl• + Br• → Thiolane-CHClBr 2 Thiolane-CHCl• → Dimer |
Chemo- and Regioselectivity in Complex Reaction Environments
In a molecule with multiple reactive sites like this compound, the chemo- and regioselectivity of its reactions are of significant interest. The primary reactive sites are the electrophilic carbon of the chloromethyl group and the nucleophilic sulfur atom.
In reactions with nucleophiles, a competition between SN2 substitution at the chloromethyl group and attack at the sulfur atom (leading to S-alkylation if the sulfur were, for example, oxidized to a sulfoxide) can be anticipated. For most nucleophiles, the SN2 reaction at the primary alkyl halide is expected to be the dominant pathway.
The regioselectivity of reactions on the thiolane ring itself would be influenced by the directing effects of the chloromethyl substituent. For instance, in reactions involving deprotonation of a C-H bond adjacent to the sulfur, the inductive effect of the chloromethyl group would play a role in determining the most acidic proton.
The presence of both a nucleophilic center (sulfur) and an electrophilic center (the chloromethyl group) allows for the possibility of intramolecular reactions to form bicyclic products under appropriate conditions, as discussed in the context of rearrangement reactions.
Predicted Selectivity in Hypothetical Reactions
| Reagent | Predicted Major Reaction Pathway | Product Type |
| Strong Nucleophile (e.g., NaN₃) | SN2 substitution | 2-(Azidomethyl)thiolane |
| Strong, non-nucleophilic base | E2 Elimination (if sterically accessible) | 2-Methylenethiolane |
| Oxidizing Agent (e.g., m-CPBA) | Oxidation of the sulfur atom | This compound-1-oxide |
Applications of 2 Chloromethyl Thiolane in Complex Molecule Synthesis and Material Science
2-(Chloromethyl)thiolane as a Versatile Synthetic Building Block
The primary application of this compound in synthetic chemistry is as a robust building block. The exocyclic carbon-chlorine bond is susceptible to nucleophilic substitution, providing a straightforward method for introducing the thiolane moiety into various molecular scaffolds.
The chloromethyl group of this compound is an excellent electrophilic handle for a variety of nucleophilic substitution reactions. This reactivity allows for the facile synthesis of a diverse range of monosubstituted thiolane derivatives. By reacting this compound with different nucleophiles, a plethora of functional groups can be appended to the thiolane ring, transforming it into a tailored synthetic intermediate.
Key transformations include the reaction with:
Oxygen nucleophiles (e.g., hydroxides, alkoxides, carboxylates) to form alcohols, ethers, and esters.
Nitrogen nucleophiles (e.g., ammonia, amines, azides) to yield amines, substituted amines, and azides, which can be further converted to other nitrogen-containing functionalities.
Sulfur nucleophiles (e.g., thiolates, thiourea) to generate thioethers and isothiouronium salts.
Carbon nucleophiles (e.g., cyanides, enolates) to achieve carbon-carbon bond formation, extending the carbon skeleton.
These reactions are typically performed under standard nucleophilic substitution conditions, and the choice of solvent and temperature can be optimized to maximize yield and minimize side reactions, such as elimination.
Table 1: Examples of Functionalized Thiolane Derivatives from this compound
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| HO⁻ | Sodium Hydroxide (B78521) | Alcohol | |
| RO⁻ | Sodium Methoxide | Ether | |
| N₃⁻ | Sodium Azide | Azide | |
| CN⁻ | Sodium Cyanide | Nitrile | |
| R₂N⁻ | Diethylamine | Tertiary Amine |
Note: Generic structures are depicted. The actual synthesis would require specific reaction conditions.
The reactivity of the chloromethyl group makes this compound an effective agent for incorporating the thiolane ring into larger, more complex heterocyclic structures. It can act as an electrophilic partner in reactions with various heterocyclic precursors containing nucleophilic centers (typically nitrogen, oxygen, or sulfur). This strategy is valuable in medicinal chemistry and materials science, where the physicochemical properties imparted by the sulfur-containing aliphatic ring can be advantageous.
For example, it can be used to alkylate:
The nitrogen atom of pyrroles, imidazoles, or pyrazoles.
The sulfur atom of thiophenols or other thiol-containing heterocycles.
The oxygen atom of phenols or hydroxy-substituted heterocycles.
These alkylation reactions lead to the formation of new carbon-heteroatom bonds, effectively merging the thiolane unit with another heterocyclic system, thereby creating novel molecular architectures with potentially unique biological or material properties.
Thioethers are well-known for their ability to coordinate with a variety of transition metals. This compound is a precursor for the synthesis of specialized ligands where the thiolane sulfur acts as one of the coordinating atoms. By first reacting the chloromethyl group with a nucleophile that contains an additional donor atom (e.g., an amino group, a pyridine (B92270) nitrogen, or another thioether), bidentate or multidentate ligands can be constructed.
For instance, reaction with 2-aminopyridine (B139424) could yield a ligand in which both the pyridine nitrogen and the thiolane sulfur can coordinate to a metal center, forming a stable chelate ring. Such ligands are of interest in catalysis, coordination chemistry, and the development of metal-sequestering agents. The saturated, flexible nature of the thiolane ring can influence the steric and electronic properties of the resulting metal complex.
Computational and Theoretical Investigations of 2 Chloromethyl Thiolane
Quantum Chemical Characterization of Molecular Structure
Quantum chemical methods are employed to determine the three-dimensional arrangement of atoms in a molecule and to explore its conformational possibilities. These calculations provide a foundational understanding of the molecule's stability and physical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. e3s-conferences.orgmdpi.com It is widely used to predict the most stable geometric arrangement of a molecule—its ground state geometry—by minimizing the total electronic energy.
For 2-(chloromethyl)thiolane, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be performed to fully optimize the molecular geometry without any symmetry constraints. e3s-conferences.org This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. The calculations would confirm the non-planar, puckered nature of the five-membered thiolane ring and determine the precise spatial orientation of the chloromethyl substituent relative to the ring.
Illustrative Optimized Geometrical Parameters: Below is a table of hypothetical bond lengths and angles for this compound, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S | ~1.85 Å |
| C-C (ring) | ~1.54 Å | |
| C-C (exocyclic) | ~1.53 Å | |
| C-H | ~1.09 Å | |
| C-Cl | ~1.79 Å | |
| Bond Angle | C-S-C | ~93.4° |
| S-C-C | ~106.0° | |
| C-C-C | ~105.5° | |
| S-C-CH₂Cl | ~112.0° | |
| C-C-Cl | ~109.5° |
Note: These values are illustrative and represent typical results for similar saturated heterocyclic compounds.
The thiolane ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. researchgate.net The energy barrier between these conformers is low, allowing for rapid interconversion in a process known as pseudorotation.
The introduction of a chloromethyl group at the C2 position introduces new conformational possibilities based on its orientation relative to the ring, mainly axial and equatorial positions. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating the C(ring)-C(exocyclic) bond and mapping the energy changes. This process identifies all stable conformers (local minima on the energy landscape) and the transition states that connect them. Computational studies on the closely related 2-methyltetrahydrothiophene (B158808) have explored these conformational transformations.
The relative energies of these conformers determine their population at a given temperature. It is expected that the equatorial conformer would be sterically favored and thus more stable than the axial conformer, though specific intramolecular interactions could influence this outcome.
Illustrative Relative Energies of this compound Conformers:
| Conformer | Ring Pucker | Substituent Position | Relative Energy (kJ/mol) |
| 1 | Twist (C₂) | Equatorial | 0.00 (most stable) |
| 2 | Envelope (Cₛ) | Equatorial | ~1.5 |
| 3 | Twist (C₂) | Axial | ~4.5 |
| 4 | Envelope (Cₛ) | Axial | ~6.0 |
Note: This table presents a hypothetical energy landscape to illustrate the expected relative stabilities of different conformers.
Electronic Structure Analysis
The analysis of a molecule's electronic structure provides deep insights into its reactivity, spectral properties, and intermolecular interactions. Key components of this analysis are the frontier molecular orbitals and the distribution of charge across the molecule.
According to Frontier Molecular Orbital (FMO) theory, the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the regions of the molecule most susceptible to electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the sulfur atom. The energy of the LUMO is related to the electron affinity, and its location highlights the sites prone to nucleophilic attack. The LUMO would likely be localized along the C-Cl bond, specifically on the antibonding σ* orbital, indicating its susceptibility to nucleophilic substitution reactions.
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com
Illustrative Frontier Orbital Energies:
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -9.5 |
| LUMO Energy (ELUMO) | +0.8 |
| HOMO-LUMO Gap (ΔE) | 10.3 |
Note: These are illustrative values typical for similar aliphatic chlorides.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior, particularly in non-covalent interactions. nih.gov The MEP map is plotted on the molecule's electron density surface, with colors indicating different values of the electrostatic potential.
Red regions indicate negative potential, corresponding to areas of high electron density (e.g., lone pairs on heteroatoms). These sites are attractive to electrophiles.
Blue regions indicate positive potential, associated with electron-deficient areas (e.g., hydrogen atoms bonded to electronegative atoms). These sites are susceptible to nucleophilic attack.
Green regions represent neutral or weakly polarized areas.
For this compound, the MEP surface would show a region of high negative potential (red) around the sulfur and chlorine atoms due to their lone pairs. A region of positive potential (blue) would be expected around the hydrogen atoms and, significantly, on the carbon atom bonded to chlorine, reflecting its electrophilic character.
Theoretical Prediction of Reactivity Descriptors
From the energies of the frontier orbitals obtained through DFT calculations, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's stability and reactivity. ajchem-a.com
Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO .
Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO .
Electronegativity (χ) : The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2 .
Chemical Hardness (η) : A measure of resistance to charge transfer. Calculated as η = (I - A) / 2 . Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S) : The reciprocal of hardness (S = 1 / η ). Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω) : A measure of the energy stabilization upon accepting electrons. Calculated as ω = μ² / (2η) , where μ is the chemical potential (μ = -χ ).
These descriptors are invaluable for comparing the reactivity of a series of related compounds and for understanding the electronic factors that drive chemical reactions.
Illustrative Global Reactivity Descriptors for this compound:
| Descriptor | Definition | Illustrative Value |
| Ionization Potential (I) | I ≈ -EHOMO | 9.5 eV |
| Electron Affinity (A) | A ≈ -ELUMO | -0.8 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.35 eV |
| Chemical Hardness (η) | (I - A) / 2 | 5.15 eV |
| Chemical Softness (S) | 1 / η | 0.194 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | 1.84 eV |
Note: These values are derived from the illustrative HOMO/LUMO energies in the previous section and serve as a hypothetical example.
Fukui Functions and Local Softness Analysis
Fukui functions are a central concept in conceptual DFT, utilized to describe the reactivity of different sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack. The condensed Fukui function localizes this information to individual atoms.
For this compound, Fukui function analysis can predict the most reactive centers. The primary sites of interest are the sulfur atom, the carbon atom bonded to chlorine (Cα), and the chlorine atom itself.
f(r) : The Fukui function, which indicates the change in electron density.
f+ : Indicates reactivity towards nucleophilic attack (where an electron is added). A higher value suggests a more electrophilic site.
f- : Indicates reactivity towards electrophilic attack (where an electron is removed). A higher value suggests a more nucleophilic site.
f0 : Indicates reactivity towards radical attack.
Local softness (s) is related to the Fukui function and the global softness of the molecule. It provides another measure of the reactivity of an atomic site. A higher local softness value indicates greater reactivity for that particular type of attack.
Theoretical calculations would likely indicate that the Cα carbon of the chloromethyl group is the most probable site for nucleophilic attack, exhibiting a high f+ and local softness (s+) value. This is due to the strong electron-withdrawing effect of the adjacent chlorine atom, which makes this carbon electron-deficient. The sulfur atom, with its lone pairs of electrons, is expected to be a primary site for electrophilic attack, characterized by a high f- and local softness (s-) value.
Table 1: Hypothetical Condensed Fukui Functions and Local Softness Values for Key Atoms in this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | s+ (Local Softness - Nucleophilic) | s- (Local Softness - Electrophilic) |
| S | 0.15 | 0.45 | 0.30 | 0.30 | 0.90 |
| Cα | 0.55 | 0.10 | 0.33 | 1.10 | 0.20 |
| Cl | 0.20 | 0.18 | 0.19 | 0.40 | 0.36 |
| C2 | 0.05 | 0.08 | 0.07 | 0.10 | 0.16 |
| C5 | 0.04 | 0.09 | 0.07 | 0.08 | 0.18 |
Note: Values are illustrative and represent expected trends from DFT calculations.
Transition State Modeling for Key Reactions
Transition state modeling is a computational technique used to determine the minimum energy pathway for a chemical reaction and to characterize the structure and energy of the transition state. For this compound, a key reaction is nucleophilic substitution at the Cα carbon, where the chlorine atom is displaced by a nucleophile (a classic SN2 reaction).
Computational modeling of this reaction would involve identifying the geometries of the reactants (this compound and a nucleophile, e.g., OH⁻), the transition state, and the products. The energy difference between the reactants and the transition state represents the activation energy barrier (ΔE‡), a critical factor in determining the reaction rate.
The transition state for an SN2 reaction on the chloromethyl group would feature a pentacoordinate carbon atom, with the incoming nucleophile and the departing chloride ion positioned on opposite sides. DFT calculations can precisely model the bond lengths and angles of this transient species. The energy profile of the reaction can be plotted, showing the energy changes as the nucleophile approaches and the leaving group departs.
For example, in a reaction with a hydroxide (B78521) ion, the transition state would involve a partially formed C-OH bond and a partially broken C-Cl bond. The negative charge would be distributed over the incoming nucleophile and the leaving group.
Table 2: Hypothetical Calculated Energy Profile for the SN2 Reaction of this compound with Hydroxide
| Species | Relative Energy (kcal/mol) | Cα-Cl Bond Length (Å) | Cα-OH Bond Length (Å) |
| Reactants (CMT + OH⁻) | 0.0 | 1.80 | - |
| Transition State | +20.5 (ΔE‡) | 2.25 | 2.10 |
| Products (Thiolan-2-yl-methanol + Cl⁻) | -15.0 | - | 1.43 |
Note: These values are representative of what would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)).
Spectroscopic Property Simulations
Computational methods are highly effective in predicting the spectroscopic properties of molecules. These simulations provide valuable information for interpreting experimental spectra and can help in the structural elucidation of compounds.
Vibrational Frequency Calculations (IR and Raman)
Vibrational frequencies can be calculated using DFT by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity for both infrared (IR) and Raman spectroscopy.
For this compound, the calculated vibrational spectrum would show characteristic peaks for the different functional groups. Key vibrational modes would include:
C-H stretching of the thiolane ring and the chloromethyl group, typically in the 2850-3000 cm⁻¹ region.
CH₂ scissoring and wagging modes of the saturated ring.
C-S stretching of the thiolane ring, expected at lower frequencies.
C-Cl stretching of the chloromethyl group, which is a strong and characteristic vibration, typically appearing in the 650-850 cm⁻¹ range.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.
Table 3: Predicted Key Vibrational Frequencies (Scaled) for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| C-H stretch (CH₂Cl) | 2985 | Medium | Medium |
| C-H stretch (ring) | 2940 | Medium | Strong |
| CH₂ scissoring (ring) | 1450 | Medium | Medium |
| CH₂ wagging (CH₂Cl) | 1260 | Strong | Weak |
| C-S stretch | 720 | Weak | Strong |
| C-Cl stretch | 685 | Strong | Strong |
Note: Frequencies are hypothetical and represent typical values obtained from DFT calculations.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict NMR chemical shifts (δ) for both ¹H and ¹³C nuclei. The calculations determine the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the chloromethyl group and the different protons on the thiolane ring. The protons on the carbon adjacent to the chlorine (Hα) would be expected to have the highest chemical shift (downfield) due to the deshielding effect of the electronegative chlorine atom. The protons on the carbon adjacent to the sulfur atom (H2 and H5) would also be shifted downfield relative to a simple alkane.
Similarly, the ¹³C NMR spectrum would show the Cα carbon at the most downfield position, followed by the carbons bonded to the sulfur (C2 and C5).
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cα (CH₂Cl) | 3.65 | 48.5 |
| C2 | - | 45.2 |
| H2 | 3.10 | - |
| C3 | - | 32.1 |
| H3 | 1.95 | - |
| C4 | - | 31.8 |
| H4 | 2.05 | - |
| C5 | - | 38.5 |
| H5 | 2.90 | - |
Note: Chemical shifts are hypothetical and referenced to TMS. They represent plausible values from GIAO/DFT calculations.
Electronic Absorption Spectra (UV-Vis) Simulations
Electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption.
As a saturated aliphatic compound, this compound is not expected to have strong absorptions in the standard UV-Vis range (200-800 nm). The electronic transitions would primarily be of the n → σ* and σ → σ* type, which typically occur at high energies (short wavelengths, <200 nm). The sulfur atom's non-bonding electrons (n) could participate in a low-intensity n → σ* transition that might appear at the lower end of the conventional UV spectrum.
Table 5: Predicted Electronic Transitions for this compound
| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) |
| n → σ* (S lone pair) | ~215 | ~0.01 |
| σ → σ* | <200 | High |
Note: Values are illustrative, representing typical predictions for a saturated thiolane derivative from TD-DFT calculations.
Advanced Spectroscopic Characterization Methodologies for 2 Chloromethyl Thiolane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(Chloromethyl)thiolane. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
For this compound, ¹H and ¹³C NMR spectra would provide initial structural confirmation. The proton NMR spectrum is expected to show complex multiplets for the diastereotopic protons on the saturated thiolane ring and a distinct signal for the chloromethyl group protons. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule.
Multi-Dimensional NMR Techniques for Structural Elucidation
To definitively assign the proton and carbon signals and elucidate the complete molecular structure, multi-dimensional NMR techniques are employed. These methods provide correlation data that reveal through-bond and through-space atomic relationships.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling network within the five-membered thiolane ring, helping to trace the connectivity from the C2 proton to the protons at C3, C4, and C5.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom in the thiolane ring and the chloromethyl group by linking it to its known proton signal.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov NOESY is particularly useful for determining stereochemistry and preferred conformations. For instance, it could reveal the spatial relationship between the chloromethyl group and the protons on the thiolane ring.
These 2D NMR methods, when used in combination, provide a comprehensive and detailed picture of the molecular structure, confirming the identity and connectivity of this compound and its derivatives. nih.govnajah.edu
Dynamic NMR Studies of Conformational Equilibria
The five-membered thiolane ring is not planar and exists as a dynamic equilibrium of different puckered conformations, primarily the "envelope" and "twist" forms. The substituent at the C2 position influences the energetic preference for these conformers.
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals.
At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the observed signals will be an average of the different conformations. As the temperature is lowered, the rate of this interconversion slows down. If the temperature is lowered sufficiently to the "coalescence temperature," the single averaged peak for a given proton will broaden significantly. Below this temperature, in the slow-exchange regime, separate signals for each individual conformer may be resolved. rsc.org
Analysis of the line shapes and coalescence temperatures in these variable-temperature NMR experiments allows for the calculation of the activation energy (ΔG‡) for the conformational interchange, providing quantitative data on the energy barriers between the different ring conformations. tau.ac.il This information is crucial for understanding how the structure and substitution pattern of this compound derivatives affect their flexibility and preferred three-dimensional shape.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. These methods are complementary and essential for a full characterization of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying their presence.
For this compound, the key functional groups and their expected absorption regions are:
C-H Stretching (Aliphatic): Strong absorptions are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the CH₂ groups of the thiolane ring and the chloromethyl substituent.
C-H Bending: Bands in the 1450-1475 cm⁻¹ region are characteristic of scissoring and bending vibrations of the CH₂ groups.
C-Cl Stretching: The carbon-chlorine bond stretch is expected to produce a moderately strong band in the 650-800 cm⁻¹ region. The exact position can give clues about the conformational environment of the chloromethyl group.
C-S Stretching: The carbon-sulfur bond in the thiolane ring is expected to show a weak absorption in the 600-700 cm⁻¹ range. iosrjournals.org
Raman Spectroscopy for Molecular Vibrations and Symmetry
Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.
For this compound, Raman spectroscopy would be particularly useful for observing:
C-S and S-S Stretching: Symmetric bonds and bonds involving heavier atoms, like the C-S bond, often produce strong signals in Raman spectra, even if they are weak in FTIR. iosrjournals.org This makes Raman an excellent method for probing the thiolane ring's sulfur atom.
C-C Backbone Stretching: The stretching vibrations of the carbon-carbon single bonds within the ring skeleton are also readily observed by Raman spectroscopy.
Molecular Symmetry: While this compound is an asymmetric molecule, Raman spectroscopy can still provide insights into the vibrational modes of the ring. Symmetrical vibrations, such as a "breathing" mode of the thiolane ring, would be particularly Raman-active. jchps.com
By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, aiding in its definitive identification and structural analysis.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.
For this compound (C₅H₉ClS), the high-resolution mass spectrum would show a molecular ion (M⁺) peak that confirms its elemental formula. A key feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will display two molecular ion peaks: one for [C₅H₉³⁵ClS]⁺ and another, two mass units higher (M+2), for [C₅H₉³⁷ClS]⁺, with an intensity ratio of about 3:1.
Upon electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. libretexts.org The analysis of these fragments helps to piece together the molecular structure. Plausible fragmentation pathways for this compound include:
Alpha-Cleavage: The most common fragmentation pathways often involve cleavage of bonds adjacent to the heteroatom.
Loss of the chloromethyl radical (•CH₂Cl): This would result in a fragment ion corresponding to the thiolane cation at m/z 87.
Loss of the chlorine radical (•Cl): This is another primary fragmentation event, leading to the formation of a [M-Cl]⁺ cation at m/z 97. This fragment is often a prominent peak in the spectra of chlorinated compounds.
Ring Fragmentation: The thiolane ring itself can fragment through various pathways, often involving the loss of small neutral molecules like ethylene (B1197577) (C₂H₄), leading to a series of smaller fragment ions.
By carefully analyzing the molecular ion and the masses and relative intensities of the fragment ions, mass spectrometry serves as a crucial tool for confirming the molecular weight and elucidating the structural features of this compound and its derivatives. libretexts.orgmiamioh.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of an unknown compound by measuring its mass with extremely high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the differentiation between molecules that may have the same nominal mass but differ in their elemental composition.
For this compound (C₅H₉ClS), HRMS can verify its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated value. The presence of chlorine and sulfur isotopes (³⁵Cl/³⁷Cl and ³²S/³³S/³⁴S) results in a characteristic isotopic pattern in the mass spectrum, which serves as an additional confirmation of the compound's identity. The high resolution of the instrument allows for the clear separation of these isotopic peaks. The theoretical monoisotopic masses for the molecular ion [M]⁺ are calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S).
Table 1: Theoretical Exact Mass Data for this compound Molecular Ion [M]⁺
| Isotopic Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Chlorine-35 Isotope | C₅H₉³⁵ClS | 136.01175 |
| Chlorine-37 Isotope | C₅H₉³⁷ClS | 137.99880 |
| Protonated (³⁵Cl) | [C₅H₁₀³⁵ClS]⁺ | 137.01903 |
| Protonated (³⁷Cl) | [C₅H₁₀³⁷ClS]⁺ | 139.01608 |
This table presents the calculated exact masses for the primary isotopic forms of the this compound molecular ion and its protonated adduct. These values serve as the benchmark for experimental HRMS analysis.
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of a selected precursor ion, providing valuable information about its chemical structure. In this technique, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a unique fingerprint that reveals the molecule's connectivity and the relative strengths of its chemical bonds.
While specific experimental fragmentation data for this compound is not widely published, likely pathways can be predicted based on the fragmentation of similar halogenated and sulfur-containing aliphatic compounds. researchgate.netnih.govyoutube.com
Key expected fragmentation pathways include:
Loss of a Chlorine Radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in a [M - Cl]⁺ ion at m/z 101.0479 (for the C₅H₉S⁺ fragment).
Loss of Hydrogen Chloride (HCl): A common pathway for chlorinated compounds is the elimination of a neutral HCl molecule, which would produce a fragment ion [M - HCl]⁺ at m/z 100.0401. nih.gov This often occurs through a rearrangement process.
Alpha-Cleavage: Cleavage of the bond alpha to the sulfur heteroatom is a characteristic fragmentation for thioethers. This can initiate ring-opening, leading to a cascade of further fragmentations.
Loss of the Chloromethyl Group: The entire chloromethyl side chain can be lost as a radical (•CH₂Cl), yielding a thiolanyl cation [C₄H₇S]⁺ at m/z 87.0268.
Analyzing these pathways helps to piece together the molecular structure, confirming the presence of the thiolane ring and the chloromethyl substituent. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. researchgate.net This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.
As of late 2025, a crystal structure for this compound has not been reported in publicly accessible databases. The compound's likely liquid state at room temperature presents a significant challenge for growing the single crystals required for analysis. However, should crystallization be achieved, for instance through low-temperature techniques or by forming a suitable solid derivative, X-ray diffraction analysis would yield invaluable structural data. rsc.org The analysis would confirm the puckered envelope or twist conformation typical of five-membered rings like thiolane and precisely define the orientation of the chloromethyl substituent relative to the ring. This information is crucial for understanding steric interactions and stereochemical properties. While direct data is unavailable, studies on various thiophene (B33073) derivatives demonstrate the power of this technique in elucidating the structures of sulfur-containing heterocycles. nih.govresearchgate.netnih.gov
Combination of Experimental Spectroscopy with Computational Predictions
Modern structural elucidation heavily relies on the synergy between experimental spectroscopic data and high-level computational predictions. ruc.dk Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), have become powerful tools for predicting spectroscopic properties with high accuracy. rsc.orgmdpi.com
This integrated approach involves several steps:
Geometry Optimization: The three-dimensional structure of this compound is first optimized computationally to find its lowest energy conformation.
Property Calculation: Using the optimized geometry, spectroscopic properties such as NMR chemical shifts (using the Gauge-Independent Atomic Orbital - GIAO method), infrared vibrational frequencies, and electronic transition energies are calculated. ruc.dkrsc.org
Comparison and Validation: The computationally predicted spectra are then compared with experimental NMR, FT-IR, and UV-Vis spectra. A strong correlation between the predicted and experimental data provides powerful evidence for the proposed structure and allows for unambiguous assignment of spectral signals. nih.govgithub.io
This combination is particularly useful for resolving ambiguities in complex NMR spectra or for assigning vibrational modes in an IR spectrum. For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in this compound, aiding in the correct assignment of peaks observed in the experimental spectrum. mdpi.com
Table 2: Application of Computational Methods to Spectroscopic Prediction
| Spectroscopic Technique | Computational Method | Predicted Parameters | Purpose |
| Nuclear Magnetic Resonance (NMR) | DFT with GIAO | Chemical Shifts (δ), Coupling Constants (J) | Assign signals, confirm connectivity, resolve stereochemistry |
| Infrared (IR) Spectroscopy | DFT Frequency Calculation | Vibrational Frequencies, Intensities | Assign functional group vibrations, confirm structural motifs |
| UV-Visible Spectroscopy | TD-DFT | Electronic Transition Wavelengths (λmax), Oscillator Strengths | Predict electronic absorption bands, understand electronic structure |
This table outlines how different computational methods are paired with experimental spectroscopy to provide a comprehensive structural characterization of molecules like this compound.
Future Research Directions and Unexplored Avenues in 2 Chloromethyl Thiolane Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
Current synthetic methodologies for producing chloromethylated heterocycles often rely on traditional approaches that may involve hazardous reagents and generate significant waste. nbinno.comthieme-connect.de Future research must prioritize the development of green and sustainable synthetic pathways to 2-(Chloromethyl)thiolane.
Key areas of focus should include:
Renewable Feedstocks: Investigating the synthesis of the thiolane core from biomass-derived precursors would represent a significant advancement in sustainability. rsc.org This aligns with the broader shift in the chemical industry towards reducing reliance on petrochemical sources. rsc.org
Atom Economy and Waste Reduction: Future synthetic designs should maximize atom economy, aiming for processes where the majority of atoms from the reactants are incorporated into the final product. This includes exploring catalytic cycles that minimize the formation of by-products. rsc.org
Green Solvents and Reaction Conditions: Emphasis should be placed on replacing conventional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-derived solvents. Additionally, developing reactions that can be performed under milder temperature and pressure conditions, potentially aided by microwave irradiation or other energy-efficient techniques, will be crucial. mdpi.com
Continuous Flow Chemistry: Transitioning from batch processing to continuous flow synthesis offers numerous advantages, including enhanced safety, better temperature control, improved scalability, and reduced waste. Adapting and optimizing a flow process for the synthesis of this compound could lead to a more efficient and industrially viable manufacturing process. google.com
| Sustainability Goal | Proposed Research Approach | Potential Benefits |
| Reduce Fossil Fuel Dependence | Synthesis from biomass-derived precursors. | Lower carbon footprint, utilization of renewable resources. rsc.org |
| Minimize Chemical Waste | Design of high atom economy reactions; catalytic cycles. | Reduced environmental impact, lower disposal costs. rsc.org |
| Enhance Process Safety | Use of green solvents (e.g., water, bio-solvents). | Safer working conditions, reduced pollution. |
| Improve Efficiency & Scalability | Development of continuous flow synthesis methods. | Higher throughput, better process control, enhanced safety. |
Exploration of Catalyst Systems for Selective Transformations
The reactivity of this compound is dominated by its functional groups, making catalysis essential for controlling the selectivity of its transformations. Future research should explore a diverse range of catalyst systems to direct reactions towards desired products with high precision.
Promising avenues for investigation include:
Phase Transfer and Ionic Liquid Catalysis: These methods have shown success in the synthesis of related chloromethylated thiophenes by improving reaction efficiency and yield. nbinno.com Applying these catalyst systems to reactions involving this compound could facilitate reactions between reactants in different phases, enhancing reaction rates and selectivity.
Transition Metal Catalysis: The use of transition metal catalysts, such as those based on palladium, nickel, or copper, is fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemscene.comresearchgate.net Research into cross-coupling reactions (e.g., Suzuki, Stille, Negishi) using this compound as an electrophile would vastly expand its synthetic utility, enabling the attachment of a wide array of organic fragments.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for green chemistry, allowing for the activation of molecules under mild conditions. Exploring photocatalytic systems to mediate reactions of this compound could unlock novel reaction pathways that are inaccessible through traditional thermal methods.
Enantioselective Catalysis: For applications in pharmaceuticals and life sciences, the control of stereochemistry is paramount. Developing chiral catalysts (organocatalysts or metal complexes) that can engage this compound or its derivatives in enantioselective transformations would be a major breakthrough, allowing for the synthesis of single-enantiomer products.
| Catalyst Type | Target Transformation | Rationale for Exploration |
| Phase Transfer Catalysts | Nucleophilic substitution | Enhance reaction rates and yields in multiphasic systems. nbinno.com |
| Transition Metal Complexes | Cross-coupling reactions | Enable versatile C-C and C-heteroatom bond formation. chemscene.com |
| Photocatalysts | Radical-mediated reactions | Access novel reactivity under mild, energy-efficient conditions. |
| Chiral Organocatalysts | Asymmetric synthesis | Produce enantiomerically pure compounds for biological applications. |
Design of Next-Generation Thiolane-Based Functional Materials
The saturated, flexible nature of the thiolane ring, combined with the synthetic handle of the chloromethyl group, makes this compound an attractive precursor for novel functional materials. While aromatic thiophene (B33073) derivatives are well-studied in materials science, the potential of their saturated thiolane counterparts remains largely unexplored. frontiersin.orgfrontiersin.orgacs.org
Future research should target the design and synthesis of:
Advanced Polymers: The chloromethyl group is an excellent starting point for polymerization reactions. Thiolane-containing polymers could exhibit unique thermal, mechanical, and optical properties, with potential applications as specialty plastics, elastomers, or resins.
Organic-Inorganic Hybrid Materials: The thiolane moiety can act as a ligand for metal ions or as a functional group for grafting onto inorganic surfaces like silsesquioxanes. mdpi.com This could lead to the creation of hybrid materials with tailored properties for catalysis, sensing, or as coatings.
Materials for Energy Storage: Organic electrode materials are a promising area for next-generation batteries. researchgate.net Derivatives of this compound could be designed to serve as high-capacity electrode materials for sodium-ion or other battery technologies, leveraging the redox activity of the sulfur atom. researchgate.net
Luminescent Materials: By incorporating chromophoric units onto the thiolane scaffold, it may be possible to create new classes of fluorescent or phosphorescent materials. Thiophene derivatives have been successfully used to passivate defects and enhance the photoluminescence of nanocrystals, a strategy that could be adapted for thiolane-based ligands. frontiersin.org
Advanced Mechanistic Studies using Time-Resolved Techniques
A deep understanding of reaction mechanisms is critical for optimizing synthetic processes and controlling product outcomes. The reactions of organosulfur compounds can be complex and involve short-lived, reactive intermediates. nih.gov The application of advanced analytical techniques is essential to elucidate these intricate pathways.
Future mechanistic investigations should employ:
Time-Resolved Spectroscopy: Techniques such as time-resolved photoluminescence and transient absorption spectroscopy can provide invaluable information on the dynamics of excited-state processes and the lifetimes of transient species, particularly in photocatalytic reactions. nih.gov
Real-Time Mass Spectrometry: Methods like Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) and Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) allow for the real-time monitoring of reaction progress. nih.govresearchgate.net These techniques can help identify and track intermediates and by-products as they form, offering a dynamic view of the reaction mechanism. nih.govresearchgate.netrsc.org
In Situ Spectroscopic Monitoring: Utilizing in situ NMR and IR spectroscopy allows researchers to observe the transformation of reactants into products directly within the reaction vessel. This provides kinetic data and helps to identify key intermediates without the need for quenching and sampling, which can often disturb the reaction system.
Integration of Machine Learning in Predicting Reactivity and Synthesis Outcomes
The intersection of computational chemistry and machine learning (ML) is revolutionizing chemical research. rsc.org Applying these tools to the chemistry of this compound can accelerate discovery and optimization efforts significantly.
Key opportunities include:
Reactivity Prediction: ML models can be trained on datasets of known reactions to predict the reactivity of new building blocks. x-chemrx.comresearchgate.net Such models could predict the success or failure of a planned reaction involving this compound, saving significant experimental time and resources. x-chemrx.com
Synthesis and Yield Optimization: By analyzing reaction data, including reactants, catalysts, solvents, and temperatures, ML algorithms can identify optimal conditions to maximize product yield and minimize by-product formation. cmu.edu This data-driven approach can uncover complex relationships that may not be obvious through traditional experimental design.
Virtual Screening for Functional Materials: ML models can predict the properties (e.g., electronic, optical, thermal) of hypothetical molecules. cmu.edu This allows for the in silico screening of vast libraries of virtual compounds derived from this compound to identify promising candidates for specific material applications before committing to their synthesis.
Elucidating Reaction Mechanisms: Combining quantum chemical calculations with ML can help to map out complex reaction energy landscapes and predict the most likely reaction pathways and transition states, complementing experimental mechanistic studies. nih.gov
| Machine Learning Application | Objective | Expected Outcome |
| Reactivity Modeling | Predict outcomes of new reactions. | Accelerated discovery of successful synthetic routes. x-chemrx.comresearchgate.net |
| Synthesis Optimization | Identify optimal reaction conditions from data. | Increased reaction yields and process efficiency. cmu.edu |
| Virtual Screening | Predict properties of hypothetical derivatives. | Rapid identification of promising functional materials. |
| Mechanistic Analysis | Compute reaction pathways and transition states. | Deeper understanding of reaction mechanisms to guide catalyst design. nih.gov |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Starting Material | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Thiolane-2-methanol | SOCl₂ | 75–85 | |
| Electrophilic Addition | Thiolane + CH₂Cl₂ | AlCl₃ | 60–70 |
Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR : Identify chloromethyl (-CH₂Cl) protons (δ 3.8–4.2 ppm) and thiolane ring protons (δ 2.5–3.0 ppm). Carbon signals for Cl-bearing carbons appear at ~45 ppm .
- HSQC/HMBC : Resolve structural ambiguities in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS):
- Use a non-polar column (e.g., DB-5) with electron ionization (EI) to detect molecular ions (m/z 136 for C₅H₉ClS) and fragmentation patterns (e.g., loss of Cl, m/z 101) .
Infrared Spectroscopy (IR):
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.9 ppm (triplet, 2H) | -CH₂Cl group |
| GC-MS | m/z 136 (M⁺) | Molecular ion confirmation |
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Ventilation : Use fume hoods with ≥100 ft/min airflow to limit inhalation exposure (TLV: 1 ppm) .
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite.
Note: Avoid aqueous workups without temperature control, as hydrolysis releases HCl gas .
Advanced: How can researchers address contradictions in reported reactivity data for this compound under varying conditions?
Methodological Answer:
Contradictions often arise from:
Solvent Effects : Polar solvents stabilize transition states in SN2 mechanisms, while non-polar solvents favor radical pathways .
Temperature Gradients : Exothermic reactions may lead to uncontrolled side reactions (e.g., polymerization).
Resolution Strategies:
- Replicate experiments under strictly controlled conditions (e.g., using jacketed reactors for temperature uniformity).
- Isolate intermediates via flash chromatography to identify competing pathways .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict activation energies for different reaction routes .
Advanced: What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Solvent Selection : DMF or DMSO polarize the C-Cl bond, enhancing SN2 reactivity at the chloromethyl site .
- Leaving Group Modification : Replace Cl with better leaving groups (e.g., tosylates) to direct substitution.
- Steric Hindrance : Bulky bases (e.g., DBU) favor attack at less hindered positions.
Case Study:
In Suzuki couplings, using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (3:1) achieves >90% regioselectivity for aryl substitution at the chloromethyl group .
Advanced: How do structural modifications of this compound affect its stability and reactivity in synthetic applications?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) substituents increase electrophilicity at the chloromethyl site, accelerating nucleophilic attacks but reducing thermal stability .
- Ring Expansion : Replacing thiolane with a six-membered ring (e.g., thiane) decreases ring strain, enhancing stability at high temperatures .
Q. Table 3: Impact of Substituents
| Modification | Reactivity Change | Stability Impact |
|---|---|---|
| -CF₃ addition | ↑ Electrophilicity | ↓ Thermal stability |
| Thiolane → Thiane | ↓ Ring strain | ↑ Thermal stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
